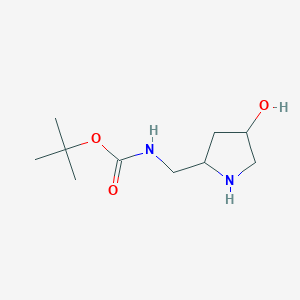

tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate

Description

Chemical Identity and Structural Characterization of tert-Butyl ((4-Hydroxypyrrolidin-2-yl)methyl)carbamate

Systematic Nomenclature and Molecular Formula

The compound is systematically named tert-butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate or tert-butyl (((2S,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate, depending on its stereochemical configuration. Its molecular formula, C10H20N2O3 , corresponds to a molecular weight of 216.28 g/mol . The structure comprises a pyrrolidine ring substituted with a hydroxymethyl group at position 4 and a carbamate-protected aminomethyl group at position 2, with a tert-butyloxycarbonyl (Boc) protecting group.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H20N2O3 | |

| Molecular Weight | 216.28 g/mol | |

| CAS Registry Number | 1314605-34-9 (2R,4R) | |

| 2306252-54-8 (2S,4S) |

The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic workflows.

Stereochemical Configuration and Conformational Analysis

The pyrrolidine ring exhibits two stereogenic centers at positions 2 and 4, yielding four possible stereoisomers. The (2R,4S) and (2S,4S) configurations are most commonly reported due to their relevance in bioactive molecule synthesis.

Ring Puckering Dynamics

The pyrrolidine ring adopts distinct puckered conformations influenced by the stereochemistry of the hydroxyl group. In the (2R,4S) isomer, the hydroxyl group at C4 stabilizes a DOWN pucker (Cγ-endo), while the (2S,4S) isomer favors an UP pucker (Cγ-exo). This puckering behavior aligns with trends observed in proline derivatives, where cis-configurations predominantly adopt DOWN puckers.

NMR-Based Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy reveals intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl oxygen in nonpolar solvents, stabilizing a pseudocyclic conformation. Temperature-dependent NMR experiments demonstrate reduced hydrogen-bonding efficiency at elevated temperatures, leading to increased conformational flexibility.

Crystallographic Data and Solid-State Structure

Crystallographic data for this compound remain limited in public databases. However, analogous pyrrolidine-carbamate derivatives exhibit monoclinic crystal systems with P21 space groups, characterized by hydrogen-bonded networks between hydroxyl and carbamate groups. Preliminary molecular modeling suggests that the solid-state structure of this compound likely adopts a similar arrangement, with intermolecular hydrogen bonds contributing to lattice stability.

Comparative Analysis with Pyrrolidine-Based Carbamate Derivatives

The structural and functional attributes of this compound are compared to related pyrrolidine derivatives below:

Hydroxyl Group Influence

The C4 hydroxyl group enhances hydrogen-bonding capacity relative to non-hydroxylated analogs like tert-butyl (pyrrolidin-2-ylmethyl)carbamate. This modification increases solubility in polar aprotic solvents and improves binding affinity to biological targets.

Carbamate Protection Strategy

The Boc-protected aminomethyl group offers superior stability under basic conditions compared to acetyl or benzyl carbamates. Deprotection via acidic hydrolysis (e.g., HCl in dioxane) yields the free amine without pyrrolidine ring degradation.

Stereochemical Impact on Reactivity

The (2S,4S) isomer exhibits faster reaction kinetics in nucleophilic substitutions than the (2R,4S) counterpart, attributed to reduced steric hindrance from the UP pucker conformation.

| Derivative | Key Structural Feature | Reactivity Profile |

|---|---|---|

| Unsubstituted pyrrolidine | No hydroxyl or carbamate groups | Low polarity, limited H-bonding |

| 4-Hydroxypyrrolidine | Hydroxyl group at C4 | Enhanced solubility, H-bonding |

| Boc-protected derivative | Carbamate at C2 | Acid-stable, easy deprotection |

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl N-[(4-hydroxypyrrolidin-2-yl)methyl]carbamate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) |

InChI Key |

AEEDNTYVDBGMCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN1)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection and Pyrrolidine Ring Formation

The initial step typically involves protecting the amino group of a suitable pyrrolidine precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form the Boc-protected intermediate. This step ensures the amino group is masked to prevent side reactions during subsequent transformations.

Hydroxylation at the 4-Position

The introduction of the hydroxyl group at the 4-position of the pyrrolidine ring can be achieved via selective oxidation or hydroboration-oxidation of an alkene precursor, or by using chiral pool synthesis starting from hydroxy-substituted amino acids or derivatives.

Alkylation and Functional Group Transformations

Alkylation reactions using allyl bromide or similar alkylating agents in the presence of strong bases like lithium diisopropylamide (LDA) are employed to introduce side chains or modify the ring system. Hydrolysis and reduction steps follow to convert intermediates into the desired hydroxylated carbamate.

Process Telescoping for Industrial Scale-Up

A notable advancement in preparation methods is the use of process telescoping , where crude intermediates are directly used in subsequent reactions without purification, improving efficiency and reducing costs. This approach is particularly advantageous for large-scale industrial production.

Representative Industrial Synthesis Example

A patented industrial synthesis method for a closely related compound, tert-butyl (1-hydroxypent-4-en-2-yl) carbamate, shares mechanistic and procedural similarities with tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate and provides insight into scalable preparation methods:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ring-closing protection reaction | Compound 1 + 4-trifluoromethylbenzaldehyde, then 2-methylbenzoyl chloride, K2CO3, toluene, 0-10 °C | 83 | Formation of protected intermediate |

| 2 | Alkylation reaction | Compound 2 + allyl bromide, LDA, solvent | - | Followed by hydrolysis |

| 3 | Reduction and hydrolysis (process telescoping) | Sodium borohydride reduction, acid hydrolysis | - | Crude product used directly in next step |

| 4 | Boc protection | Di-tert-butyl dicarbonate, NaOH, 10-30 °C | 71 | Final product with 99.9% purity |

This method avoids hazardous reagents like lithium aluminum hydride, uses readily available raw materials, and is suitable for large-scale production with high yield and purity.

Comparative Analysis of Preparation Methods

Research Findings and Practical Considerations

- Safety: Avoidance of highly reactive and hazardous reagents (e.g., lithium aluminum hydride) is critical for industrial synthesis.

- Raw Materials: Use of inexpensive and readily available starting materials improves economic feasibility.

- Process Efficiency: Telescoping reduces purification steps, saving time and resources.

- Purity and Yield: Optimized reaction conditions yield products with >99% purity and good isolated yields (~70-85%).

- Scalability: The described methods have been successfully scaled up to industrial production levels without loss of quality.

Summary Table of Preparation Method Characteristics

| Aspect | Description |

|---|---|

| Starting Materials | Boc-protected amino acids or pyrrolidine derivatives, allyl bromide, di-tert-butyl dicarbonate |

| Key Reactions | Boc protection, alkylation, reduction, hydrolysis |

| Reaction Conditions | Mild temperatures (0-30 °C), basic and acidic media, inert solvents like toluene or methanol |

| Safety Profile | Avoids explosive/hazardous reagents; uses safer reducing agents like sodium borohydride |

| Yield Range | 70-85% per step; overall high yield with telescoping |

| Purity | >99% by ELSD or chromatographic methods |

| Scalability | Suitable for large-scale industrial production |

| Process Innovation | Use of telescoping to streamline synthesis and reduce costs |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is recognized for its potential as a pharmacophore in drug design, particularly due to its ability to interact with biological targets through hydrogen bonding and stereospecific interactions. Research indicates that similar compounds exhibit activities such as enzyme inhibition and receptor modulation, making tert-butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate a candidate for therapeutic applications targeting neurological disorders and other diseases.

Case Studies

- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors of various enzymes, which is crucial in the development of treatments for conditions like Alzheimer's disease. For instance, a related compound demonstrated protective effects against amyloid beta-induced toxicity in astrocytes by acting as both β-secretase and acetylcholinesterase inhibitors, thus preventing amyloid aggregation .

- Receptor Modulation : The presence of the pyrrolidine moiety enhances interaction with neurotransmitter systems, suggesting its utility in modulating receptor activity, which could be beneficial in treating psychiatric disorders.

Organic Synthesis

Synthetic Intermediates

This compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic chemistry.

Synthesis Methods

The synthesis typically involves:

- Reaction of amines with carbonyl compounds to form carbamates.

- Use of di-tert-butyl dicarbonate as a reagent to yield the desired product through acyl azide intermediates.

Agrochemicals

Potential Applications

Given its biological activity, this compound may also find applications in agrochemicals. Its ability to modulate biological pathways could lead to the development of novel pesticides or herbicides that target specific pests or weeds while minimizing environmental impact.

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity and affect various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their key features, and contrasts with the target compound:

Key Observations:

- Heterocyclic Core : The target compound’s pyrrolidine ring (a 5-membered aliphatic heterocycle) contrasts with aromatic systems like pyridine () or pyrimidine (). Pyrrolidine offers conformational flexibility and basicity, while aromatic systems enable π-π interactions and electronic effects.

- Functional Groups: Hydroxyl groups (target compound) vs. amino (), methoxy (), or fluorine () alter solubility and hydrogen-bonding capacity.

- Steric Effects : Bulky substituents like cyclopropane () or bicyclo[2.2.2]octane () introduce steric hindrance, impacting reactivity and molecular recognition.

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound likely enhances water solubility compared to methyl- or fluorine-substituted analogs (e.g., ).

- Stability: Carbamates generally exhibit hydrolytic stability under basic conditions, but the hydroxyl group in the target compound may increase susceptibility to oxidation compared to non-hydroxylated analogs .

Biological Activity

tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant studies that highlight its biological efficacy.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.2774 g/mol

- IUPAC Name : this compound

Its structural features include a pyrrolidine ring, which is known to interact with various biological targets, enhancing its potential as a therapeutic agent.

This compound functions primarily as an enzyme inhibitor and receptor modulator . It interacts with specific molecular targets, leading to:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's disease. By blocking this enzyme, it may help in increasing acetylcholine levels in the brain, potentially improving cognitive function.

- Receptor Modulation : It may modulate receptor signaling pathways, influencing various physiological responses. This modulation can lead to therapeutic effects in conditions involving neurotransmitter dysregulation.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several promising biological activities:

- Neuroprotective Effects : Studies have shown its potential to protect neuronal cells from damage induced by amyloid beta peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that the compound could prevent cell death in astrocytes stimulated with amyloid beta .

- Cognitive Enhancement : Its ability to inhibit acetylcholinesterase suggests that it could enhance cognitive functions by increasing acetylcholine availability in synaptic clefts .

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.